N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core modified with:
- A sulfanyl-linked acetamide moiety at position 2, substituted with a 4-methoxyphenyl group.
- A urea (carbamoyl) linkage at position 5, connected to another 4-methoxyphenyl group.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-27-14-7-3-12(4-8-14)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-13-5-9-15(28-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGKUHLAPWIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.
Attachment of the Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions.
Formation of the Sulfanyl Group:
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound undergoes oxidation under controlled conditions. Key oxidation pathways include:
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
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Products : Corresponding sulfoxides or sulfones
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Mechanism : Oxidation occurs at the sulfur atom, leading to structural modifications that can alter biological activity, such as antimicrobial or anticancer properties .
| Oxidation Agent | Product Type | Biological Implication |
|---|---|---|
| H₂O₂ | Sulfoxide | Enhanced stability |
| KMnO₄ | Sulfone | Modified bioavailability |
Reduction Reactions
Reduction typically targets the acetamide moiety or sulfur-containing groups:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
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Products : Amines or thiol derivatives
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Mechanism : Reduction of the amide group converts it to a primary amine, potentially altering interactions with enzymes or receptors .
| Reduction Agent | Target Group | Product |
|---|---|---|
| NaBH₄ | Acetamide | Amine derivative |
| LiAlH₄ | Sulfanyl | Thiol derivative |
Substitution Reactions
The methoxyphenyl groups and thiadiazole ring are susceptible to nucleophilic substitution:
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Reagents : Halides (e.g., Cl⁻, Br⁻) or nucleophilic agents (e.g., amines, alcohols)
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Products : Substituted derivatives with altered electronic properties
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Mechanism : Substitution at the para-positions of methoxyphenyl groups or thiadiazole substituents can modulate reactivity and biological activity .
| Substituent Position | Reagent | Outcome |
|---|---|---|
| Methoxyphenyl (para) | Cl⁻ | Chlorinated derivative |
| Thiadiazole (C-2) | NH₂R | Amino-substituted derivative |
Mechanistic Insights
Research on analogous thiadiazole derivatives highlights critical structure-activity relationships:
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Biological Targets : Interactions with enzymes (e.g., carbonic anhydrase, kinases) or receptors drive anticancer, antimicrobial, or antitubercular activity .
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Quantum Properties : HOMO/LUMO energies and solvation free energy influence reactivity and aqueous solubility, affecting bioavailability .
For example, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced potency, while electron-donating groups (e.g., methoxy) may stabilize intermediates during redox reactions .
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiadiazole rings are known for their antimicrobial properties. Preliminary studies indicate that N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide may exhibit efficacy against various bacterial strains. Its structural features may enhance interactions with bacterial cell membranes or critical enzymes necessary for bacterial survival.
Anticancer Activity
Research has shown that thiadiazole derivatives can possess cytotoxic effects against cancer cells. This compound has demonstrated potential to inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression.
Antiviral Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its antiviral activity. Derivatives containing the thiadiazole ring have shown effectiveness against HIV strains, with some exhibiting selective indices that suggest potential for further development as antiviral agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the methoxyphenyl group may enhance lipophilicity, affecting absorption and distribution in biological systems. Modifications to the thiadiazole moiety or acetamido group could lead to derivatives with improved efficacy or reduced toxicity.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives similar to this compound:
- Antiviral Activity : A study indicated that derivatives containing the thiadiazole ring exhibited antiviral activity against HIV strains with varying selectivity indices. For instance, a related compound showed an EC50 value of 0.96 μg/mL against HIV-1 strain IIIB.
- Antitumor Activity : Research indicated that compounds with similar structural features demonstrated significant antitumor effects in vitro. The mechanism often involved the inhibition of cell cycle progression and induction of apoptosis.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of thiadiazole derivatives in treating infections and tumors. Results suggested that certain derivatives could significantly reduce tumor size and enhance survival rates in treated animals.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in microbial growth or inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes in microbial metabolic pathways or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formulas.
Key Observations:
- Electron-Withdrawing vs. Methoxy groups in the target compound improve solubility and may facilitate hydrogen bonding in biological systems .
- Halogenated Derivatives :
- Urea vs. Sulfonamide Linkages :
Computational Docking Insights
For analogs like , this method could optimize substituents for target binding.
Biological Activity
N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological activity. The presence of the methoxyphenyl and carbamoyl groups enhances its interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit substantial antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains. A study highlighted that modifications on the thiadiazole ring significantly influenced antibacterial potency, with certain derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against Staphylococcus aureus .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Thiadiazole Derivative A | S. aureus | 12.5 |
| Thiadiazole Derivative B | E. coli | 25 |
| N-(4-methoxyphenyl) Thiadiazole | Pseudomonas aeruginosa | 15 |
2. Anticancer Activity
The anticancer potential of this compound has been investigated extensively. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis |
| A549 (Lung) | 0.52 | Inhibition of tubulin polymerization |
| HePG-2 (Liver) | <0.1 | Cell cycle arrest and DNA fragmentation |
In a study evaluating the structure-activity relationship (SAR), it was noted that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced cytotoxicity against cancer cells .
3. Anti-inflammatory Properties
The compound's anti-inflammatory activity is attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Research has demonstrated that it can reduce pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiadiazole derivatives for their antimicrobial activity against clinical isolates of bacteria. Among them, this compound exhibited superior activity against multi-drug resistant strains.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on breast cancer treatment, this compound was tested against MCF-7 cells and demonstrated significant apoptotic effects at low concentrations. Flow cytometry analysis confirmed increased DNA fragmentation and altered mitochondrial membrane potential in treated cells.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Synthesis challenges include regioselective thiadiazole ring formation and sulfanyl-acetamide coupling. Evidence from analogous thiadiazole syntheses (e.g., via condensation of thiosemicarbazides with carboxylic acid derivatives) suggests optimizing reaction conditions (e.g., using acetic anhydride as both solvent and acylating agent ). Purity (>95%) can be achieved via recrystallization in ethanol or column chromatography with silica gel .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR : Use - and -NMR to confirm methoxy groups (δ ~3.8 ppm for OCH) and acetamide carbonyl signals (δ ~168-170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated m/z for CHNOS: 469.08) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in structurally similar acetamide-thiadiazole hybrids .
Q. How can solubility issues impact biological assays, and what solvents are recommended?
Limited aqueous solubility (>61.3 µg/mL in DMSO ) may require DMSO stock solutions diluted in PBS (≤0.1% v/v). Pre-test solubility in polar aprotic solvents (DMF, acetonitrile) to avoid precipitation in cell-based assays .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR studies for thiadiazole-acetamide hybrids?
Discrepancies in structure-activity relationships (SAR) often arise from varying substituent positions. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate binding to targets like kinase domains or bacterial enzymes. Cross-reference crystallographic data (e.g., hydrogen bonds between thiadiazole sulfurs and active-site residues ) to reconcile divergent activity profiles .
Q. How can reaction intermediates be optimized to improve yield in multi-step syntheses?
Key intermediates (e.g., 5-amino-1,3,4-thiadiazol-2-yl sulfanyl acetamide) require strict temperature control (0–5°C during diazotization ). Use kinetic vs. thermodynamic pathway analysis: lower temperatures favor thiadiazole cyclization over byproduct formation . Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What mechanistic insights explain the compound’s antimicrobial activity against resistant strains?
Thiadiazole derivatives disrupt bacterial cell walls via inhibition of penicillin-binding proteins (PBPs). Compare MIC values against S. aureus (e.g., 2–8 µg/mL ) with structural analogs. Use time-kill assays and SEM imaging to confirm membrane disruption .
Data Analysis & Validation
Q. How should researchers address batch-to-batch variability in bioactivity data?
Q. What computational methods validate the compound’s pharmacokinetic properties?
Use SwissADME to predict LogP (~2.5), indicating moderate lipophilicity. Molecular dynamics simulations (AMBER) can model blood-brain barrier permeability, critical for CNS-targeted studies .
Safety & Handling
Q. What safety protocols are essential for handling this compound in vitro?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during weighing (dust may irritate respiratory tracts ).
- Spill Management : Absorb with vermiculite; dispose as hazardous waste .
Table: Key Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 469.08 g/mol | |
| Solubility (DMSO) | >61.3 µg/mL | |
| Recommended Storage | -20°C, desiccated, dark | |
| Purity (HPLC) | ≥95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
